CYM 5541
Übersicht
Beschreibung
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
ML249 wird durch eine Reihe von organischen Reaktionen synthetisiert. Die wichtigsten Schritte umfassen die Bildung eines Hydrazon-Zwischenprodukts, gefolgt von einer Cyclisierung zur Bildung des Endprodukts. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Bildung des Hydrazon-Zwischenprodukts: Die Reaktion eines Aldehyds oder Ketons mit Hydrazin oder einem substituierten Hydrazin zur Bildung eines Hydrazone.
Cyclisierung: Das Hydrazon-Zwischenprodukt unterliegt einer Cyclisierung unter sauren oder basischen Bedingungen, um die gewünschte heterozyklische Verbindung zu bilden.
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für ML249 nicht weit verbreitet sind, besteht der allgemeine Ansatz darin, die Labor-Syntheseverfahren zu skalieren. Dies beinhaltet die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
ML249 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Werkzeugverbindung zur Untersuchung des Sphingosin-1-Phosphat-Rezeptor-Subtyps 3 (S1P3) und seiner Rolle in verschiedenen chemischen Pfaden verwendet.
Biologie: Wird in biologischen Studien eingesetzt, um die Signalmechanismen zu verstehen, die durch S1P3 vermittelt werden, und seine Auswirkungen auf zelluläre Funktionen.
Medizin: Untersucht wegen seiner potenziellen therapeutischen Anwendungen bei der Behandlung von Krankheiten im Zusammenhang mit dem Sphingosin-1-Phosphat-Signalweg, wie Krebs und entzündliche Erkrankungen.
Wirkmechanismus
ML249 entfaltet seine Wirkungen durch selektive Bindung an den Sphingosin-1-Phosphat-Rezeptor-Subtyp 3 (S1P3). Diese Bindung induziert eine Konformationsänderung im Rezeptor und aktiviert nachgeschaltete Signalwege. Die Aktivierung von S1P3 führt zur Phosphorylierung von extrazellulären signalregulierten Kinasen (ERK), die eine entscheidende Rolle bei der Regulation verschiedener zellulärer Prozesse spielen, einschließlich Proliferation, Differenzierung und Überleben .
Wirkmechanismus
Target of Action
The primary target of CYM 5541, also known as N,N-Dicyclohexyl-5-cyclopropyl-3-isoxazolecarboxamide, is the Sphingosine 1-phosphate receptor 3 (S1P3) . S1P3 is a G protein-coupled receptor that plays a crucial role in various physiological processes .
Mode of Action
This compound acts as a selective and allosteric agonist for the S1P3 receptor . It occupies a different chemical space in the ligand binding pocket of S1P3 than S1P does, specifically a lower hydrophobic region around the transmembrane helix TM6 . This unique binding mode allows this compound to modulate the receptor’s activity in a distinct manner .
Biochemical Pathways
Upon activation by this compound, the S1P3 receptor triggers a cascade of intracellular signaling events. One notable effect is the maximal level of ERK phosphorylation . The S1P-S1P3 signaling pathway is multifunctional and drives multiple diseases .
Pharmacokinetics
It’s soluble in DMSO, which may influence its bioavailability .
Result of Action
The activation of the S1P3 receptor by this compound leads to various molecular and cellular effects. As mentioned, one of the key outcomes is the induction of ERK phosphorylation . This can influence a variety of cellular processes, including cell growth, differentiation, and survival.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability and thus its pharmacological effects . .
Biochemische Analyse
Biochemical Properties
CYM 5541 plays a significant role in biochemical reactions, particularly as it interacts with the sphingosine-1-phosphate 3 receptor (S1P3R) . It is known to occupy a different chemical space in the ligand binding pocket of S1P3R than S1P does, specifically a lower hydrophobic region around transmembrane helix TM6 .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been identified as an allosteric agonist selective for the S1P3 receptor subtype . This interaction influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, specifically the S1P3 receptor . As an allosteric modulator, it does not bind to the same site as the endogenous ligand (S1P), but instead binds to a different site on the receptor, which leads to changes in the receptor’s conformation and modulates its activity .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been explicitly reported in the literature. It is common practice in biomedical research to study the effects of varying dosages of a compound in animal models to understand its threshold effects and any toxic or adverse effects at high doses .
Metabolic Pathways
Given its role as a modulator of the S1P3 receptor, it is likely involved in the sphingosine-1-phosphate signaling pathway .
Subcellular Localization
Given its role as a modulator of the S1P3 receptor, it is likely localized to the cell membrane where the S1P3 receptor is typically found .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
ML249 is synthesized through a series of organic reactions. The key steps involve the formation of a hydrazone intermediate, followed by cyclization to form the final product. The synthetic route typically includes the following steps:
Formation of Hydrazone Intermediate: The reaction of an aldehyde or ketone with hydrazine or a substituted hydrazine to form a hydrazone.
Cyclization: The hydrazone intermediate undergoes cyclization under acidic or basic conditions to form the desired heterocyclic compound.
Industrial Production Methods
While specific industrial production methods for ML249 are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
ML249 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: ML249 kann reduziert werden, um reduzierte Derivate zu bilden.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Halogene, Alkylierungsmittel und Nucleophile werden in Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu oxidierten Derivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen führen, während die Reduktion zu einfacheren, hydrierten Verbindungen führen kann .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
CYM-5442: Ein weiterer selektiver Agonist des Sphingosin-1-Phosphat-Rezeptor-Subtyps 3 (S1P3).
FTY720 (Fingolimod): Ein nicht-selektiver Agonist von Sphingosin-1-Phosphat-Rezeptoren, der klinisch bei Multipler Sklerose eingesetzt wird.
SEW2871: Ein selektiver Agonist des Sphingosin-1-Phosphat-Rezeptor-Subtyps 1 (S1P1).
Einzigartigkeit
ML249 ist einzigartig aufgrund seiner hohen Selektivität für den Sphingosin-1-Phosphat-Rezeptor-Subtyp 3 (S1P3) im Vergleich zu anderen Sphingosin-1-Phosphat-Rezeptor-Subtypen. Diese Selektivität ermöglicht gezieltere Studien und potenzielle therapeutische Anwendungen mit reduzierten Off-Target-Effekten .
Eigenschaften
IUPAC Name |
N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c22-19(17-13-18(23-20-17)14-11-12-14)21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h13-16H,1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKGACIWVAOUQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)C3=NOC(=C3)C4CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945128-26-7 | |
Record name | 945128-26-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is CYM5541 and what is its mechanism of action?
A: CYM5541 (also known as CYM-5541 or ML249) is a selective allosteric agonist of the sphingosine-1-phosphate receptor 3 (S1PR3). [, , ] Unlike orthosteric agonists that bind to the same site as the endogenous ligand (sphingosine-1-phosphate), CYM5541 binds to a distinct allosteric site on the receptor. [] This binding induces a conformational change in S1PR3, leading to the activation of downstream signaling pathways. [, , ]
Q2: What makes CYM5541 selective for S1PR3?
A: Research suggests that CYM5541's selectivity arises from its unique binding interaction with the S1PR3 allosteric site. This site, characterized by the key residue Phe263, accommodates CYM5541's structure, which lacks a polar moiety commonly found in other S1PR ligands. [] This hydrophobic pocket interaction contributes to its selectivity within the S1PR family. []
Q3: What are the downstream effects of CYM5541 binding to S1PR3?
A3: CYM5541 activation of S1PR3 has been linked to several downstream effects, including:
- Increased Na+/K+ ATPase activity: CYM5541 stimulates Na+/K+ ATPase activity in HepG2 cells. This effect is abolished by S1PR3 antagonists and mimicked by other S1PR3 agonists, confirming the role of S1PR3 in this pathway. The signaling cascade involves the activation of protein kinase C (PKC), extracellular signal-regulated kinase (ERK), and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), ultimately leading to increased COX-2 expression and prostaglandin E2 (PGE2) release. []
- Modulation of sensory neuron activity: CYM5541, in conjunction with an SSTR2 agonist, elicits calcium responses in mouse sensory neurons in vitro and induces pain and thermal hypersensitivity in vivo. This effect suggests a role for S1PR3 in modulating sensory neuron excitability. []
- Potential involvement in acute lung injury: Although requiring further investigation, studies suggest that CYM5541 may exacerbate lung injury by promoting pyroptosis, a form of programmed cell death, through the activation of the MAPK pathway. []
Q4: How does CYM5541 compare to other S1PR modulators, such as FTY720 (fingolimod)?
A: FTY720-P, the active metabolite of fingolimod, also interacts with S1PR3, but unlike CYM5541, it demonstrates a broader activity profile across multiple S1PR subtypes. [, ] While this broad activity contributes to FTY720-P's therapeutic effects in multiple sclerosis, it also leads to unwanted side effects, particularly cardiac-related ones, attributed to S1PR3 agonism. [] Therefore, the development of S1PR3-sparing compounds like CYM5541 is crucial for dissecting S1PR subtype-specific functions and exploring potential therapeutic applications with fewer side effects.
Q5: What are the potential applications of CYM5541 in research?
A5: As a selective S1PR3 agonist, CYM5541 is a valuable tool compound for investigating:
- The role of S1PR3 in various physiological and pathological processes: This includes exploring its involvement in sensory neuron function, [] liver regeneration, [] and potentially acute lung injury. []
- The development of novel therapeutics: Understanding the specific downstream effects of S1PR3 activation by CYM5541 could pave the way for designing targeted therapies for conditions where S1PR3 modulation shows promise, such as pain management or liver disease. [, ]
- Structure-activity relationship (SAR) studies: CYM5541 serves as a template for developing new S1PR3 modulators with improved selectivity, potency, and pharmacokinetic properties. [, ]
Q6: Are there any tools available to study the interaction between CYM5541 and its target?
A: Yes, researchers have successfully used the NanoLuc Binary Technology (NanoBIT) to study the interaction between ATG5 and ATG16L1, proteins involved in autophagy. [] This technology can be adapted to investigate real-time interactions between CYM5541 and S1PR3, providing valuable insights into the kinetics and dynamics of this interaction.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.